molecular formula C15H13F3N4O2 B2522788 1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899954-05-3

1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2522788
CAS No.: 899954-05-3
M. Wt: 338.29
InChI Key: ZTFLMJFNORWAAJ-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group and a pyrazolo[3,4-d]pyrimidin-4-one core makes it a compound of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidin-4-one core or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution of the trifluoromethyl group can introduce various functional groups.

Scientific Research Applications

1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazolo[3,4-d]pyrimidin-4-one core can interact with active sites or binding pockets. The hydroxyethyl group may also play a role in the compound’s solubility and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid
  • 1-(2-hydroxyethyl)-N-(4-methanesulfonylphenyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide

Uniqueness

1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and binding affinity, while the pyrazolo[3,4-d]pyrimidin-4-one core provides a versatile scaffold for further modifications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)11-3-1-10(2-4-11)8-21-9-19-13-12(14(21)24)7-20-22(13)5-6-23/h1-4,7,9,23H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFLMJFNORWAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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